Nona-1,4-dien-4-yl dipropan-2-ylcarbamate
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Overview
Description
Nona-1,4-dien-4-yl dipropan-2-ylcarbamate is a chemical compound with the molecular formula C13H21NO2 It is known for its unique structure, which includes a nonadiene backbone and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nona-1,4-dien-4-yl dipropan-2-ylcarbamate typically involves the reaction of nonadiene derivatives with isopropyl carbamate under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, often under controlled temperature and pressure to ensure optimal yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often incorporating advanced purification techniques to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
Nona-1,4-dien-4-yl dipropan-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; often carried out in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Nona-1,4-dien-4-yl dipropan-2-ylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Nona-1,4-dien-4-yl dipropan-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the nonadiene backbone may interact with hydrophobic pockets within proteins, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
Nona-1,4-dien-4-yl N,N-di(propan-2-yl)carbamate: A closely related compound with similar structural features but different substituents on the carbamate group.
Bicyclo[4.3.0]nonene derivatives: Compounds with a similar nonadiene backbone but differing in their ring structures and functional groups
Uniqueness
Nona-1,4-dien-4-yl dipropan-2-ylcarbamate stands out due to its specific combination of a nonadiene backbone and a dipropan-2-ylcarbamate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
648927-76-8 |
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Molecular Formula |
C16H29NO2 |
Molecular Weight |
267.41 g/mol |
IUPAC Name |
nona-1,4-dien-4-yl N,N-di(propan-2-yl)carbamate |
InChI |
InChI=1S/C16H29NO2/c1-7-9-10-12-15(11-8-2)19-16(18)17(13(3)4)14(5)6/h8,12-14H,2,7,9-11H2,1,3-6H3 |
InChI Key |
CXKBCDXYSKTPLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=C(CC=C)OC(=O)N(C(C)C)C(C)C |
Origin of Product |
United States |
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